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An In-depth Technical Guide to N-Hydroxy-2-phenylacetamide (CAS 5330-97-2): Synthesis,

Characterization, and Therapeutic Potential

Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of N-Hydroxy-2-phenylacetamide
(CAS 5330-97-2), a molecule of significant interest to the scientific and drug development

communities. We will delve into its fundamental properties, validated synthesis and analytical

protocols, and explore its mechanistic basis for potential therapeutic applications. This

document is designed to serve as a foundational resource for researchers initiating projects

involving this compound or the broader class of hydroxamic acids.

Core Concepts: Introducing N-Hydroxy-2-
phenylacetamide
N-Hydroxy-2-phenylacetamide, also known as phenylacetohydroxamic acid, is a small

organic molecule featuring a hydroxamic acid functional group (-C(=O)N-OH) attached to a

phenylacetyl scaffold.[1] This structural feature is of paramount importance in medicinal

chemistry. The hydroxamic acid moiety is a classic pharmacophore known for its ability to act

as a potent bidentate chelator of metal ions. This property makes it a privileged scaffold for

designing inhibitors of metalloenzymes, where it can coordinate with catalytic metal ions like

zinc (Zn²⁺) in the enzyme's active site.[2][3]
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Consequently, N-Hydroxy-2-phenylacetamide is not merely a chemical reagent but a valuable

starting point for drug discovery programs. It serves as an important fragment molecule for

techniques like fragment-based drug discovery (FBDD), where it can be elaborated upon to

develop more potent and selective therapeutic agents.[4] Its potential applications span anti-

inflammatory, anti-cancer, and anti-arthritic domains.

Table 1: Physicochemical Properties of N-Hydroxy-2-
phenylacetamide

Property Value Source(s)

IUPAC Name N-hydroxy-2-phenylacetamide [1]

CAS Number 5330-97-2 [1][3][4][5]

Molecular Formula C₈H₉NO₂ [1][3][5]

Molecular Weight 151.16 g/mol [1][3][5]

SMILES C1=CC=C(C=C1)CC(=O)NO [1][3]

Melting Point 143-145 °C [5]

Storage
10°C - 25°C, in a well-closed

container
[3]

Synthesis and Purification
The synthesis of N-Hydroxy-2-phenylacetamide is rooted in fundamental organic chemistry

principles, primarily nucleophilic acyl substitution. The most reliable and commonly employed

strategy involves the conversion of a phenylacetic acid ester to the corresponding hydroxamic

acid.
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Caption: High-level workflow for the synthesis of N-Hydroxy-2-phenylacetamide.

Causality in Method Selection: Ester vs. Acyl Chloride
While more reactive starting materials like phenylacetyl chloride could be used, the ester-based

route is often preferred in a research setting. The reaction of an acyl chloride with

hydroxylamine is highly exothermic and can be difficult to control, potentially leading to side

products.[6][7] The reaction with an ester is slower and more controlled, typically affording a

cleaner product with a more straightforward purification. The use of a base like sodium

methoxide is crucial; it deprotonates hydroxylamine hydrochloride to generate the free, more

nucleophilic hydroxylamine species required to attack the less reactive ester carbonyl.[8]

Protocol: Synthesis via Ester Hydroxyamination
This protocol describes the conversion of methyl phenylacetate to N-Hydroxy-2-
phenylacetamide.
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Materials:

Methyl phenylacetate

Hydroxylamine hydrochloride (NH₂OH·HCl)

Sodium methoxide (CH₃ONa)

Anhydrous Methanol (MeOH)

Diethyl ether

Hydrochloric acid (1 M)

Deionized water

Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Procedure:

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve

hydroxylamine hydrochloride (1.5 equivalents) in anhydrous methanol.

Base Addition: Cool the solution in an ice bath. Slowly add a solution of sodium methoxide

(1.6 equivalents) in methanol. A precipitate of sodium chloride will form. Stir the mixture at 0-

5 °C for 30 minutes.

Ester Addition: To the cold slurry, add methyl phenylacetate (1.0 equivalent) dropwise,

ensuring the temperature remains below 10 °C.

Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to stir at

room temperature. Monitor the disappearance of the starting ester using Thin-Layer

Chromatography (TLC) (e.g., mobile phase: 1:1 Hexane:Ethyl Acetate). The reaction is

typically complete within 2-4 hours.

Work-up: Once the reaction is complete, cool the mixture again in an ice bath. Carefully

acidify the reaction to pH ~6-7 by the slow addition of 1 M HCl. This step neutralizes excess

base and protonates the product.
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Isolation: Remove the methanol under reduced pressure. The resulting residue will contain

the product and salts. Add deionized water to dissolve the salts and extract the aqueous

layer with a suitable organic solvent like ethyl acetate (3x).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude solid can be purified by recrystallization from

a suitable solvent system (e.g., ethyl acetate/hexane) to yield N-Hydroxy-2-
phenylacetamide as a white crystalline solid.

Caption: Chemical transformation in the synthesis of N-Hydroxy-2-phenylacetamide.

Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, purity, and structural integrity

of the synthesized compound. A multi-technique approach ensures a comprehensive

characterization.
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Caption: Workflow for the analytical validation of N-Hydroxy-2-phenylacetamide.

Protocol: Purity Determination by RP-HPLC
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method

for assessing the purity of small organic molecules like N-Hydroxy-2-phenylacetamide.

Instrumentation: HPLC system with UV detector.
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Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 1:1 Water:Acetonitrile.

Acceptance Criteria: A pure sample should exhibit a single major peak with >95% area under

the curve.

Spectroscopic Confirmation
Spectroscopic methods provide definitive structural confirmation.

Technique Parameter Expected Result Source(s)

Mass Spec. (ESI+) [M+H]⁺
Expected: 152.0712;

Observed: ~152.1
[1]

¹H NMR (400 MHz) Chemical Shift (δ)

~10.5-11.0 ppm (s,

1H, OH), ~8.5-9.0

ppm (s, 1H, NH),

~7.2-7.4 ppm (m, 5H,

Ar-H), ~3.4 ppm (s,

2H, CH₂)

N/A

¹³C NMR Spectral Data

Reference spectra are

publicly available for

comparison.

[1]

GC-MS Spectral Data

Reference spectra are

publicly available for

comparison.

[1]
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Biological Activity and Mechanistic Insights
The therapeutic potential of N-Hydroxy-2-phenylacetamide stems directly from its chemical

structure, specifically the hydroxamic acid group.

Hypothesized Mechanism: Metalloenzyme Inhibition
Many critical enzymes involved in pathophysiology, such as matrix metalloproteinases (MMPs)

and histone deacetylases (HDACs), contain a catalytic Zn²⁺ ion in their active site. The

hydroxamic acid moiety of N-Hydroxy-2-phenylacetamide can coordinate this zinc ion in a

bidentate fashion, displacing a key water molecule and inactivating the enzyme.[2][3] This

inhibitory action forms the basis of its potential use in diseases where these enzymes are

dysregulated.

Enzyme Active Site

Inhibitor

Zn²⁺

His His His H₂O

Catalytic
Water

N-Hydroxy-2-
phenylacetamide

Inhibition

Click to download full resolution via product page

Caption: Chelation of the active site Zn²⁺ ion by a hydroxamic acid inhibitor.
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Potential Therapeutic Targets
Matrix Metalloproteinases (MMPs): As a metalloprotease inhibitor, N-Hydroxy-2-
phenylacetamide has the potential to target MMPs.[3] These enzymes are implicated in

tissue remodeling, cancer metastasis, and arthritis.

Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory

mediators like Tumor Necrosis Factor-alpha (TNF-α).[3] This is supported by studies on

structurally similar molecules, such as N-(2-hydroxyphenyl)acetamide, which demonstrated

anti-arthritic and anti-inflammatory effects by reducing levels of IL-1β and TNF-α in animal

models.[9]

Histone Deacetylases (HDACs): The hydroxamic acid functional group is the hallmark of

several approved HDAC inhibitor drugs used in oncology.[10] While not explicitly tested, N-
Hydroxy-2-phenylacetamide represents a core scaffold for developing novel HDAC

inhibitors.

Safety and Handling
As a research chemical, N-Hydroxy-2-phenylacetamide must be handled with appropriate

care by trained personnel.[5]

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and

chemical-resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin and eyes.[11]

Storage: Store in a cool, dry place in a tightly sealed container as recommended.[3]

Toxicity Profile: While specific data for this compound is limited, related hydroxamic acids

and acetamides are classified as harmful if swallowed, in contact with skin, or inhaled, and

can cause skin and eye irritation.[12] Assume a similar hazard profile until proven otherwise.

Conclusion
N-Hydroxy-2-phenylacetamide (CAS 5330-97-2) is a synthetically accessible and analytically

well-defined compound. Its significance extends beyond its basic chemical properties,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b189315?utm_src=pdf-body
https://www.benchchem.com/product/b189315?utm_src=pdf-body
https://www.biosynth.com/p/FH147414/5330-97-2-n-hydroxy-2-phenyl-acetamide
https://www.biosynth.com/p/FH147414/5330-97-2-n-hydroxy-2-phenyl-acetamide
https://pubmed.ncbi.nlm.nih.gov/20452462/
http://article.sapub.org/10.5923.j.ajoc.20140402.02.html
https://www.benchchem.com/product/b189315?utm_src=pdf-body
https://www.benchchem.com/product/b189315?utm_src=pdf-body
https://www.benchchem.com/product/b189315?utm_src=pdf-body
https://hoffmanchemicals.com/products/5330-97-2-n-hydroxy-2-phenylacetamide
https://www.echemi.com/sds/mandelicaciddiethylamide-pid_Seven13369.html
https://www.biosynth.com/p/FH147414/5330-97-2-n-hydroxy-2-phenyl-acetamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-Phenylglycolhydroxamate
https://www.benchchem.com/product/b189315?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


positioning it as a highly valuable scaffold and fragment in modern drug discovery. The intrinsic

ability of its hydroxamic acid moiety to chelate metalloenzyme active sites provides a strong

mechanistic rationale for its exploration as an inhibitor of targets like MMPs and HDACs. This

guide provides the foundational protocols and scientific context for researchers to confidently

incorporate this promising molecule into their research and development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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